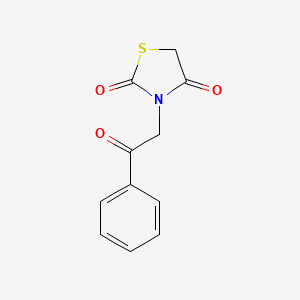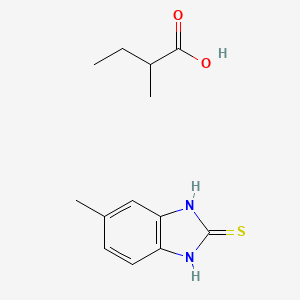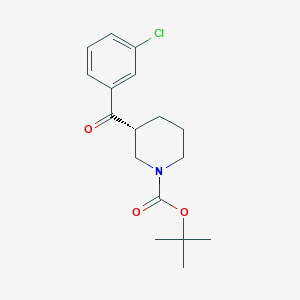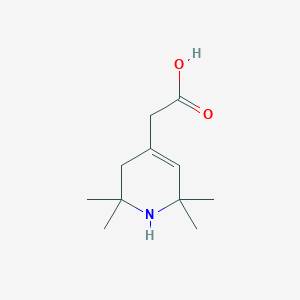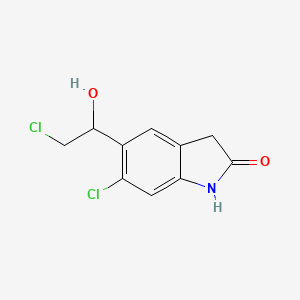
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
概要
説明
Unfortunately, I couldn’t find a specific description for "5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one"1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of “5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one”.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of "5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one"1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any information on the chemical reactions of “5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one”.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one”.科学的研究の応用
Overview of Indole Synthesis
The chemical structure of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one falls within the broader category of indole compounds, which are significant for their applications in organic synthesis and pharmaceutical research. Indole synthesis has been a critical area of study due to the diverse pharmacological and biological activities associated with indole derivatives. A comprehensive review by Taber and Tirunahari (2011) outlines the framework for classifying all indole syntheses, highlighting the importance of indole alkaloids ranging from lysergic acid to vincristine, which have inspired organic chemists for over a century. This classification system is essential for understanding the synthesis strategies of indole compounds, including the one , enabling researchers to place new synthetic approaches within a universally understood system (Taber & Tirunahari, 2011).
Applications in Organic Synthesis and Pharmacology
The synthesis and functionalization of indole derivatives, including 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one, play a crucial role in the development of new pharmaceuticals and materials. Research by Fan et al. (2019) on 5-Hydroxymethylfurfural (HMF) in organic synthesis illustrates the use of biomass-derived chemicals for producing value-added chemicals, materials, and biofuels. This study underscores the potential for using indole derivatives in fine chemical synthesis, demonstrating the versatility of these compounds in incorporating renewable carbon sources into final products (Fan et al., 2019).
Bioactive Properties and Therapeutic Applications
Indole compounds are known for their bioactive properties, which include anticancer, antibacterial, antiviral, and anti-inflammatory activities. The pharmacokinetic profiles of indole-based compounds such as brucine, mitragynine, and vindoline have been reviewed, highlighting their promising pharmacological activities. This review by Omar et al. (2021) suggests that indole alkaloids derived from plants possess a wide range of pharmacological activities, making them potential candidates for the development of new therapeutic agents (Omar et al., 2021).
Safety And Hazards
将来の方向性
I couldn’t find specific information on the future directions of "5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one"1.
特性
IUPAC Name |
6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMREGYTKNNZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

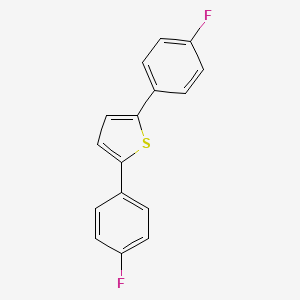
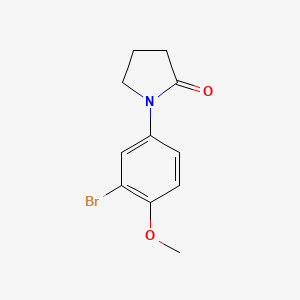
![3-Chlorobenzo[H]cinnoline](/img/structure/B3163473.png)
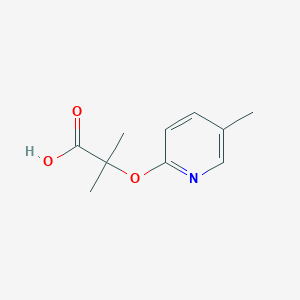
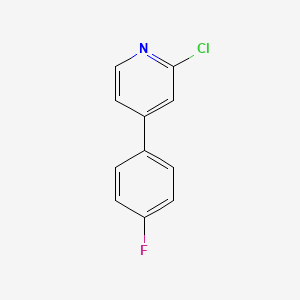
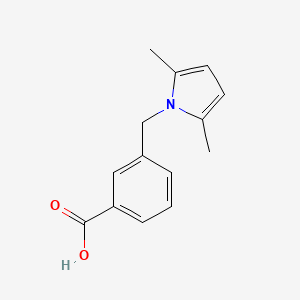
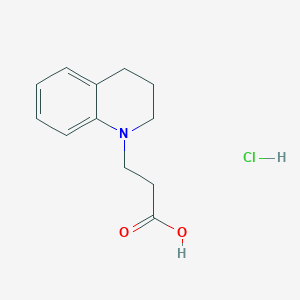
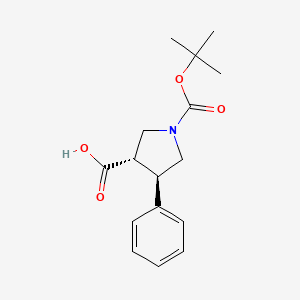
![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)
